molecular formula C7H15NO2 B1277167 (R)-3-Amino-5-methyl-hexanoic acid CAS No. 91298-67-8

(R)-3-Amino-5-methyl-hexanoic acid

Cat. No.: B1277167
CAS No.: 91298-67-8
M. Wt: 145.2 g/mol
InChI Key: MLYMSIKVLAPCAK-ZCFIWIBFSA-N
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Description

®-3-Amino-5-methyl-hexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position. This compound is chiral, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule.

Preparation Methods

Amidomalonate Synthesis

Reaction Scheme and Mechanism

The amidomalonate synthesis represents one of the classical approaches for preparing amino acids with controlled stereochemistry. This method involves the alkylation of diethyl acetamidomalonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation.

For (R)-3-Amino-5-methyl-hexanoic acid synthesis, the general reaction scheme involves:

  • Alkylation of diethyl acetamidomalonate with 3-methylbutyl halide
  • Hydrolysis of the ester and amide groups
  • Decarboxylation to yield the target amino acid
  • Resolution or stereoselective modification to obtain the R-enantiomer

Reaction Conditions and Parameters

The reaction conditions for this synthetic approach typically involve:

Parameter Typical Conditions Notes
Alkylation Base NaOEt or NaH Used for deprotonation of diethyl acetamidomalonate
Solvent Ethanol or DMF DMF provides better yields but is less environmentally friendly
Temperature 50-80°C Higher temperatures accelerate the reaction but may lead to side products
Reaction Time 8-24 hours Monitored by TLC or HPLC
Hydrolysis Conditions 6N HCl, reflux Typically requires 6-12 hours
Typical Overall Yield 40-60% Prior to resolution or stereoselective steps

Stereoselective Modifications

To obtain the R-enantiomer specifically, several approaches can be employed:

  • Use of chiral auxiliaries attached to the nitrogen of the amidomalonate
  • Stereoselective hydrolysis using chiral catalysts
  • Resolution of the racemic product using chiral resolving agents

Reductive Amination Approach

Synthetic Route and Mechanism

Reductive amination represents another important method for synthesizing this compound. This approach involves:

  • Preparation of 3-keto-5-methylhexanoic acid or its derivatives
  • Reaction with ammonia or ammonium salts
  • Stereoselective reduction using chiral reducing agents

The key to achieving high enantiomeric excess lies in the stereoselective reduction step, which can be controlled through careful selection of reducing agents and reaction conditions.

Reagents and Conditions

The reductive amination typically employs the following parameters:

Reagent/Parameter Specifications Function/Effect
Ammonia Source NH₄OAc or NH₄Cl Provides nitrogen for the amino group
Reducing Agent NaBH₄ with chiral catalyst Controls stereoselectivity of reduction
Solvent Methanol or ethanol Polar protic solvents facilitate reduction
Temperature 0-25°C Lower temperatures generally improve stereoselectivity
pH 6-8 Maintained to optimize imine formation and reduction
Reaction Time 12-24 hours Includes imine formation and reduction steps
Typical Yield 50-70% With moderate to high enantiomeric excess

Chiral Catalysts and Ligands

Several chiral catalysts and ligands have been employed to achieve high stereoselectivity in the reductive amination approach:

  • Rhodium-BINAP complexes
  • Ruthenium-BINAP catalysts
  • Iridium catalysts with chiral phosphine ligands
  • Organocatalysts based on proline derivatives

These catalysts can deliver the R-enantiomer with enantiomeric excess (ee) values ranging from 85% to 98% under optimized conditions.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

The resolution of racemic 3-amino-5-methyl-hexanoic acid represents a practical approach for obtaining the R-enantiomer, especially at larger scales. This method typically involves:

  • Synthesis of racemic 3-amino-5-methyl-hexanoic acid
  • Formation of diastereomeric salts with chiral resolving agents
  • Selective crystallization of one diastereomeric salt
  • Liberation of the pure enantiomer

Chiral Resolving Agents

Several resolving agents can be employed for the resolution of racemic 3-amino-5-methyl-hexanoic acid:

Resolving Agent Structure Type Typical Solvent System Crystallization Conditions
(S)-Mandelic acid Hydroxyl carboxylic acid Isopropanol/water Cooling from 65-75°C to 0-5°C
(R)-1-Phenylethylamine Chiral amine Methanol/acetone Slow cooling and seeding
L-Tartaric acid Dicarboxylic acid Ethanol/water Gradual cooling with stirring
(R,R)-Dibenzoyl tartaric acid Modified dicarboxylic acid Acetone/water Cooling with controlled humidity

While specific data for this compound resolution is limited, the process can be adapted from related compounds like (R)-3-(aminomethyl)-5-methylhexanoic acid where crystallization of diastereomeric salts has proven effective.

Crystallization and Purification

The success of resolution depends heavily on crystallization parameters:

Parameter Optimized Conditions Impact on Resolution
Solvent Ratio Typically 3:1 (alcohol:water) Affects solubility and crystal formation
Cooling Rate 1-2°C per hour Slower cooling improves crystal quality
Seeding Often required with authentic crystals Promotes selective crystallization
Stirring Gentle stirring during crystallization Prevents agglomeration
Recrystallization Multiple recrystallizations may be needed Improves enantiomeric purity
Typical Recovery 30-45% of theoretical Based on maximum 50% recovery in resolution

Enantioselective Hydrogenation

Catalytic Systems and Mechanisms

Enantioselective hydrogenation represents one of the most efficient industrial approaches for synthesizing this compound. This method typically involves:

  • Preparation of a prochiral precursor (typically an α,β-unsaturated amino acid derivative)
  • Enantioselective hydrogenation using a chiral catalyst
  • Deprotection and isolation of the target compound

Industrial settings often utilize chiral rhodium catalysts to ensure high enantiomeric purity of the product.

Catalyst Systems and Reaction Parameters

The catalyst systems and reaction parameters typically employed include:

Catalyst System Hydrogen Pressure (bar) Temperature (°C) Solvent Typical ee (%)
Rh-BINAP 5-20 25-50 Methanol 92-98
Ru-BINAP 50-100 50-80 THF/methanol 90-95
Ir-phosphine complexes 10-30 30-60 Ethanol 88-96
Ru-DuPhos 20-50 40-60 Isopropanol 95-99

Substrate Preparation and Optimization

The design of appropriate prochiral substrates is crucial for successful enantioselective hydrogenation. Key considerations include:

  • The nature of protecting groups on the amino functionality
  • The configuration of the double bond (E vs. Z)
  • Additional coordinating groups to enhance catalyst binding
  • Solubility in the reaction medium

These factors significantly influence catalyst performance and the stereochemical outcome of the hydrogenation reaction.

Enzymatic Approaches

Enzyme Selection and Reaction Conditions

Based on approaches used for related compounds, the following enzymes and conditions might be applicable:

Enzyme Type Optimal pH Temperature Range (°C) Buffer System Expected Selectivity
Lipases (e.g., Candida antarctica B) 7.0-8.0 30-40 Phosphate Moderate to high
Esterases 6.5-7.5 25-35 HEPES Variable
Amidases 7.0-8.5 30-45 Tris-HCl Potentially high
Nitrilases (for cyano precursors) 7.0-8.0 20-30 Phosphate High for some substrates

The enzymatic hydrolysis using TL lipase liquid has been documented for related compounds and could potentially be adapted for the synthesis of this compound.

Comparative Analysis of Preparation Methods

Efficiency and Scalability Comparison

The various methods for preparing this compound can be compared based on several key parameters:

Method Scale Suitability Overall Yield (%) Enantiomeric Purity (% ee) Equipment Requirements Environmental Impact
Amidomalonate Synthesis Lab to pilot 30-45 85-95 Standard Moderate
Reductive Amination Lab to medium 40-60 88-98 Standard Moderate to high
Resolution of Racemic Mixtures Lab to industrial 35-45 >99 Low High (solvent use)
Enantioselective Hydrogenation Medium to industrial 70-85 95-99 Specialized Low to moderate
Enzymatic Approaches Lab to medium 50-70 >99 Specialized Low

Economic Considerations

Economic factors significantly influence the choice of preparation method, particularly for industrial applications:

Method Relative Cost Factors Cost Drivers Commercial Viability
Amidomalonate Synthesis Moderate Starting materials, multiple steps Good for small scale
Reductive Amination Moderate to high Chiral catalysts, reducing agents Good with catalyst recycling
Resolution of Racemic Mixtures Moderate Resolving agents, solvent recovery Established industrial method
Enantioselective Hydrogenation High initial, low operating Catalyst cost, specialized equipment Excellent for large scale
Enzymatic Approaches High initial, moderate operating Enzyme preparation, specialized equipment Emerging technology

Analytical Methods for Characterization

Determination of Enantiomeric Purity

The accurate determination of enantiomeric purity is crucial for validating the preparation methods:

Analytical Method Typical Parameters Detection Limit (% ee) Sample Preparation Requirements
Chiral HPLC Column: Chiralpak® columns; Mobile phase: Varied 0.1-0.5 Minimal, direct injection possible
GC with Chiral Column Temperature program: Typically 100-220°C 0.5-1.0 Derivatization often required
Capillary Electrophoresis Buffer: pH 3-4 with cyclodextrin additives 0.2-0.5 Simple dilution
Polarimetry Concentration: 1-2% in appropriate solvent 5-10 Filtration to optical clarity
NMR with Chiral Shift Reagents Europium or lanthanide reagents 2-5 Dissolution in deuterated solvent

HPLC analysis using derivatization with l-fluoro-2,3-dinitrophenyl-5-L-alanine amide can provide accurate enantiomeric purity determination.

Structural Characterization

Confirmation of the compound's structure and purity employs multiple analytical techniques:

Technique Key Parameters Information Obtained
¹H NMR 400-600 MHz, D₂O or DMSO-d₆ Hydrogen environments, coupling patterns
¹³C NMR 100-150 MHz, D₂O or DMSO-d₆ Carbon environments, structural confirmation
Mass Spectrometry ESI-MS, m/z: 146.1181 [M+H]⁺ Molecular weight confirmation
IR Spectroscopy KBr pellet or ATR Functional group identification
Elemental Analysis C₇H₁₅NO₂: C, 57.91%; H, 10.41%; N, 9.65% Composition verification

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-5-methyl-hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

(R)-3-Amino-5-methyl-hexanoic acid is widely utilized as a building block in the synthesis of more complex molecules. Its structure allows for various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form oximes or nitriles.
  • Reduction : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
  • Substitution : The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

These reactions are crucial for synthesizing pharmaceuticals and other chemical compounds.

Neurobiology

The compound plays a significant role in neurotransmission. It is a precursor for the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Research has shown that (R)-CMH can enhance GABA levels in neuronal cultures, suggesting its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain .

Therapeutic Potential

This compound is investigated for its therapeutic effects, particularly in the context of:

  • Anticonvulsant Therapy : Its derivative, pregabalin, is used in clinical settings to manage epilepsy and neuropathic pain. Studies indicate that pregabalin significantly improves patient outcomes by modulating GABA levels and reducing neuronal excitability .
  • Pain Management : Clinical trials have demonstrated that pregabalin effectively alleviates neuropathic pain compared to placebo treatments, highlighting the relevance of (R)-CMH in pain management strategies .

Pharmaceutical Production

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. Its unique chiral configuration allows for the production of specific enantiomers required for therapeutic efficacy. For example, processes have been developed to prepare the S-enantiomer of 3-amino-5-methyl-hexanoic acid from racemic mixtures efficiently .

Neurotransmission Studies

A study demonstrated that (R)-CMH significantly increased GABA levels in neuronal cultures, enhancing inhibitory signaling within the brain. This was linked to improved outcomes in animal models of epilepsy.

Pain Management Trials

Clinical trials involving pregabalin, derived from (R)-CMH, showed marked improvements in patients with neuropathic pain compared to placebo groups. The efficacy was attributed to its mechanism of increasing GABA levels and decreasing neuronal excitability .

Comparative Analysis with Other Amino Acids

Research comparing (R)-CMH with other branched-chain amino acids indicated that while all share some metabolic pathways, (R)-CMH uniquely influences GABA synthesis more directly, highlighting its distinctive therapeutic potential .

Mechanism of Action

The mechanism of action of ®-3-Amino-5-methyl-hexanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

(R)-3-Amino-5-methyl-hexanoic acid (commonly referred to as (R)-CMH) is a chiral amino acid with significant biological activity, particularly in the field of neuroscience. This compound has garnered attention due to its potential therapeutic applications, especially as a precursor for the synthesis of drugs like pregabalin, which is used in the treatment of epilepsy and neuropathic pain.

Chemical Structure and Properties

This compound is characterized by its amino group (-NH2) and carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position. Its molecular formula is C7H15NO2C_7H_{15}NO_2, and it exists as a chiral compound, meaning it has two enantiomers: (R) and (S), with (R) being the biologically active form.

The biological activity of (R)-CMH primarily involves its interaction with neurotransmitter systems. It modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), which is crucial for inhibitory neurotransmission in the central nervous system. The compound has been shown to enhance GABAergic transmission, which can lead to anticonvulsant effects. This action is particularly relevant in the context of treating conditions such as epilepsy and anxiety disorders.

Key Mechanisms:

  • GABA Modulation : (R)-CMH enhances the activity of GAD (glutamic acid decarboxylase), which promotes the synthesis of GABA from glutamate, thereby increasing inhibitory neurotransmission .
  • Neuroprotective Effects : Research indicates that (R)-CMH may offer neuroprotective benefits by reducing excitotoxicity in neuronal cells, which is often implicated in various neurodegenerative diseases.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Anticonvulsant Acts as a GABA enhancer, potentially reducing seizure frequency .
Neuroprotective Protects neurons from excitotoxic damage, beneficial in neurodegenerative conditions.
Analgesic Properties May alleviate neuropathic pain through modulation of pain pathways .
Anxiolytic Effects Reduces anxiety symptoms by enhancing GABAergic transmission .

Case Studies and Research Findings

  • Neurotransmission Studies : A study demonstrated that (R)-CMH significantly increased GABA levels in neuronal cultures, suggesting its role in enhancing inhibitory signaling within the brain. This was linked to improved outcomes in animal models of epilepsy.
  • Pain Management Trials : Clinical trials involving pregabalin, which is derived from (R)-CMH, showed marked improvements in patients with neuropathic pain compared to placebo groups. The efficacy was attributed to its mechanism of increasing GABA levels and decreasing neuronal excitability .
  • Comparative Analysis with Other Amino Acids : Research comparing (R)-CMH with other branched-chain amino acids like leucine and valine indicated that while all share some metabolic pathways, (R)-CMH uniquely influences GABA synthesis more directly, highlighting its distinctive therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-Amino-5-methyl-hexanoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : A common approach involves the reduction of nitrile precursors (e.g., 3-cyano-5-methylhexanoic acid) using catalytic hydrogenation or borane-based reagents. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-BINAP complexes) are recommended. Post-synthesis, purity is verified via chiral HPLC (e.g., Chiralpak® columns) and polarimetry to confirm the (R)-configuration. Recrystallization in aqueous ethanol enhances purity .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key characterization steps include:

  • NMR spectroscopy (¹H/¹³C) to confirm backbone structure and stereochemistry.
  • Elemental analysis to validate molecular composition (C₈H₁₇NO₂).
  • Melting point determination (148–150°C) using differential scanning calorimetry (DSC) .
  • HPLC with UV detection (λ = 210–220 nm) for purity assessment .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

  • Methodological Answer : The compound is hygroscopic; store lyophilized at -20°C under inert gas. In solution, use pH 7.4 buffers (e.g., phosphate-buffered saline) to prevent racemization. Monitor degradation via LC-MS over 48 hours at 25°C, with ≤5% impurity thresholds .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be quantified in complex biological matrices?

  • Methodological Answer : Enantiomeric excess (ee) is determined using:

  • Chiral derivatization with Marfey’s reagent (FDAA), followed by LC-MS/MS analysis.
  • Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors.
  • Circular dichroism (CD) spectroscopy for conformational analysis in solution .

Q. What mechanistic insights exist for the metabolic pathways involving this compound?

  • Methodological Answer : Isotopic labeling (¹³C/¹⁵N) combined with NMR tracing identifies metabolic intermediates. In vitro studies using hepatocyte models reveal:

  • Transamination to form α-keto derivatives.
  • Oxidative decarboxylation pathways mediated by mitochondrial enzymes.
    Kinetic parameters (Km, Vmax) are derived via Michaelis-Menten plots using spectrophotometric assays .

Q. How should researchers address contradictory data on the compound’s solubility and partition coefficients (logP)?

  • Methodological Answer : Discrepancies arise from solvent polarity and temperature variations. Standardize protocols:

  • Shake-flask method in octanol-water systems at 25°C.
  • HPLC-derived logP using C18 columns with gradient elution.
    Cross-validate with computational models (e.g., ACD/LogP) .

Q. What advanced analytical techniques are suitable for studying intermolecular interactions of this compound with proteins?

  • Methodological Answer : Employ:

  • Surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd).
  • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).
  • X-ray crystallography or cryo-EM for structural resolution of ligand-protein complexes .

Q. Data Contradiction Analysis

Q. How to resolve inconsistencies in reported melting points (148–150°C vs. 142–145°C) for this compound?

  • Methodological Answer : Variations may stem from impurities or polymorphic forms. Re-evaluate using:

  • Thermogravimetric analysis (TGA) to detect solvates/hydrates.
  • Powder X-ray diffraction (PXRD) to identify crystalline phases.
    Ensure samples are recrystallized from identical solvents (e.g., ethanol/water) .

Q. Tables of Key Parameters

Property Value Method Reference
Melting Point148–150°CDSC
Molecular Weight159.23 g/molElemental Analysis
logP (Octanol-Water)0.85 ± 0.12Shake-Flask
Enantiomeric Purity≥98% eeChiral HPLC

Properties

IUPAC Name

(3R)-3-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMSIKVLAPCAK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426163
Record name (R)-3-Amino-5-methyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91298-67-8
Record name (R)-3-Amino-5-methyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91298-67-8
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Synthesis routes and methods

Procedure details

To a solution of 43.06 gm (500 mMol) isovaleraldehyde in ethanol (150 ml) were added 52 gm (500 mMol) malonic acid followed by 57.75 gm (750 mMol) ammonium acetate. The suspension was stirred at reflux for 5 hours and the resulting solution was then cooled to 0° C. The resulting solid was filtered, washed with 1:1 ethyl acetate:ethanol (200 ml) and dried under vacuum for 18 hours to give 40 gm of crude 3-amino-5-methylhexanoic acid.
Quantity
43.06 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
57.75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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